Hydroperoxide, heptyl
Description
Significance of Organic Hydroperoxides in Chemical Processes
Organic hydroperoxides are a class of organic compounds defined by the presence of the hydroperoxy functional group (-OOH) attached to an alkyl or aryl group. numberanalytics.comwikipedia.org Their significance in chemical processes stems primarily from the inherent weakness of the oxygen-oxygen bond, which has a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol). wikipedia.org This weak bond readily undergoes homolytic cleavage to produce highly reactive free radicals (RO•). wikipedia.orgiloencyclopaedia.org
This reactivity makes organic hydroperoxides crucial as initiators for various chemical reactions. numberanalytics.com They are widely employed to initiate free-radical polymerization for monomers like acrylates, vinyl chloride, and styrene, which are fundamental processes in the plastics and rubber industries. wikipedia.orgiloencyclopaedia.org Beyond polymerization, they serve as vital intermediates in numerous organic syntheses and industrial processes. wikipedia.orgontosight.ai For instance, they are key in the production of epoxides, alcohols, and ketones. ontosight.ainih.gov The controlled decomposition of hydroperoxides can be triggered thermally, photochemically, or through metal catalysis, providing a versatile tool for generating radicals in a controlled manner. numberanalytics.com
The autoxidation of compounds containing C-H bonds, especially those that are allylic or benzylic, is a primary route to the formation of hydroperoxides and is exploited in large-scale industrial syntheses, such as the cumene (B47948) process for producing phenol (B47542) and acetone (B3395972). wikipedia.org
Scope and Relevance of Heptyl Hydroperoxide Research within Contemporary Chemistry
Heptyl hydroperoxide, with the chemical formula C₇H₁₆O₂, is a specific alkyl hydroperoxide that serves as a subject of interest in focused areas of chemical research. ontosight.aivulcanchem.com Its primary IUPAC name is 1-hydroperoxyheptane. vulcanchem.comnist.gov The study of heptyl hydroperoxide is relevant for understanding the fundamental reaction mechanisms and applications of simple alkyl hydroperoxides.
Research interest in heptyl hydroperoxide is often centered on its role as a free-radical initiator. ontosight.ai It finds specific application in the polymerization of ethylene (B1197577) and propylene (B89431) to produce polyethylene (B3416737) and polypropylene, respectively. ontosight.ai Furthermore, it acts as an intermediate in the synthesis of other functionalized molecules, such as alcohols and ketones, through various oxidation and reduction pathways. ontosight.ai
The synthesis of heptyl hydroperoxide itself is a subject of study, typically achieved through the controlled autoxidation of heptane (B126788) in the presence of oxygen via a radical chain mechanism. vulcanchem.com The thermochemical properties of heptyl hydroperoxide have been determined, providing critical data for process design and safety assessments. vulcanchem.comchemeo.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to confirm its structure, specifically the presence of the -OOH moiety. vulcanchem.com
Physicochemical Properties of Heptyl Hydroperoxide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | vulcanchem.comnist.govchemeo.com |
| Molecular Weight | 132.20 g/mol | vulcanchem.comnist.govchemeo.com |
| IUPAC Name | 1-Hydroperoxyheptane | vulcanchem.comnist.gov |
| CAS Registry Number | 764-81-8 | vulcanchem.comnist.govchemeo.com |
| Melting Point | 35.5°C | chemicalbook.com |
| Standard Enthalpy of Combustion (ΔcH°) | -4698.2 ± 5.0 kJ/mol (liquid) | vulcanchem.comchemeo.com |
Gas Phase Ion Energetics Data for Heptyl Hydroperoxide
| Ion | Appearance Energy (eV) | Method | Reference |
|---|---|---|---|
| C₇H₁₅⁺ | 10.6 ± 0.1 | EI | nist.gov |
| C₇H₁₅O⁺ | 10.3 ± 0.1 | EI | nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20682-80-8 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7-9-8/h8H,2-7H2,1H3 |
InChI Key |
XIOGAMSXYSPUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOO |
Origin of Product |
United States |
Mechanistic Investigations of Heptyl Hydroperoxide Formation
Intramolecular Hydrogen Atom Transfer in Peroxy Radicals (RO₂ to •QOOH)
A critical pathway in the formation of hydroperoxides in atmospheric and combustion environments is the intramolecular hydrogen shift (H-shift) within peroxy radicals (RO₂). acs.orgmdpi.com This isomerization process involves the internal abstraction of a hydrogen atom by the peroxy radical moiety, leading to the formation of a hydroperoxyalkyl radical (•QOOH). mdpi.com This radical can then react with molecular oxygen to form a new, more oxidized peroxy radical, propagating an autoxidation chain that can lead to the formation of highly oxygenated molecules (HOMs). copernicus.org
The rate and feasibility of H-shift isomerizations are dictated by the kinetics and energetics of the reaction, specifically the energy barrier of the transition state. The transition state involves a cyclic arrangement of atoms, and its size is a key determinant of the reaction rate. H-shift reactions are most favorable when the transition state involves a 6-, 7-, or 8-membered ring, corresponding to 1,5-, 1,6-, or 1,7-H shifts, respectively. acs.org For a heptyl peroxy radical, these shifts would involve the abstraction of a hydrogen atom from the γ, δ, or ε carbon atom.
Theoretical calculations provide insight into the reaction barriers and rate coefficients for these processes. For instance, studies on acyl peroxy radicals, which share mechanistic similarities with alkyl peroxy radicals, show that the combination of barrier heights and quantum mechanical tunneling determines the product yield. rsc.org The fastest H-migrations in these systems have been estimated to have rate coefficients in the range of 10⁻² s⁻¹ to 10⁻¹ s⁻¹. rsc.org For acyl peroxy radicals derived from heptanal (B48729), the 1,6 H-shift and 1,7 H-shift show significant product yields, underscoring the competitiveness of these pathways. nih.gov
| H-Shift Type | Transition State Ring Size | Typical Barrier Height (kcal/mol) | Typical Rate Coefficient at 298 K (s⁻¹) | Relevance to Heptyl Peroxy Radical |
|---|---|---|---|---|
| 1,4-H shift | 5-membered | >20 | Slow (e.g., <10⁻³) | Abstraction from the β-carbon |
| 1,5-H shift | 6-membered | 15-20 | Moderate to Fast (e.g., >0.01) | Abstraction from the γ-carbon |
| 1,6-H shift | 7-membered | 12-18 | Fast (e.g., >0.1) | Abstraction from the δ-carbon |
| 1,7-H shift | 8-membered | 12-18 | Fast (e.g., >0.1) | Abstraction from the ε-carbon |
Several structural factors significantly influence the efficiency and rate of intramolecular H-shift reactions.
Transition State Ring Size: As noted previously, the most efficient H-shifts occur via 6-, 7-, and 8-membered ring transition states (1,5-, 1,6-, and 1,7-H shifts), which minimize ring strain. acs.org
C-H Bond Type: The type of carbon-hydrogen bond from which the hydrogen is abstracted is critical. The reaction is faster for weaker C-H bonds. Consequently, abstraction rates follow the order: tertiary > secondary > primary. acs.org For a linear heptyl chain, only primary and secondary hydrogens are available.
Substituents: The presence of functional groups on the carbon atom from which the hydrogen is abstracted can dramatically increase the reaction rate. acs.org
Electron-donating groups like -OH, -OOH, and -OCH₃ can increase the rate constant by factors of 50 or more. acs.org
Groups that lead to resonance-stabilized carbon radicals, such as carbonyl (C=O) or vinyl (C=C) groups, can enhance the rate by a factor of 400 or more. acs.org
Acyl peroxy radicals (formed from aldehydes) generally exhibit faster H-shift reactions compared to their aliphatic counterparts due to the higher stability of the resulting peracid group. copernicus.org
| Structural Factor | Effect on Rate Constant | Approximate Rate Enhancement Factor |
|---|---|---|
| Secondary vs. Primary C-H Abstraction | Increase | ~100 |
| Tertiary vs. Secondary C-H Abstraction | Increase | ~30 |
| -OH, -OOH, -OCH₃ Substitution | Increase | >50 |
| C=O, C=C Substitution (Resonance) | Increase | >400 |
| Acyl Peroxy vs. Alkyl Peroxy Radical | Increase | exp(900 K/T) |
Note: Enhancement factors are based on computational studies and provide a general comparison. acs.orgcopernicus.org
Pathways Involving Criegee Intermediates
Criegee intermediates (CIs), or carbonyl oxides, are highly reactive species formed during the ozonolysis of alkenes. nih.govmdpi.com These zwitterionic intermediates are crucial in atmospheric chemistry and can participate in reactions that lead to the formation of hydroperoxides. nih.govfz-juelich.de
One of the most significant atmospheric sinks for stabilized Criegee intermediates is their reaction with water, particularly water dimers ((H₂O)₂). nih.govacs.org This reaction is a primary pathway for the formation of α-hydroxyalkyl hydroperoxides (HAHPs). mdpi.com The reaction proceeds through a multi-step mechanism:
Formation of a hydrogen-bonded complex between the Criegee intermediate and a water molecule or dimer. mdpi.com
An insertion reaction occurs, which can be described as a cycloaddition of water to the C=O bond of the CI. The oxygen atom from the water molecule adds to the central carbon of the CI, while a hydrogen atom from the water is transferred to the terminal oxygen of the CI's carbonyl oxide group. mdpi.com
The reaction with water dimers is significantly faster than with water monomers. acs.org While this reaction is a major atmospheric degradation pathway for CIs, it can also be a source of other reactive species like OH radicals, depending on the specific reaction pathway and the structure of the CI. mdpi.com The primary product, however, is often the α-hydroxyalkyl hydroperoxide. osti.gov
Hydroxyalkyl hydroperoxides (HAHPs), formed from the reaction of CIs with water, can themselves react with other Criegee intermediates. copernicus.org This process leads to the formation of higher-molecular-weight oligomers, which are important contributors to secondary organic aerosol (SOA) formation. copernicus.orgresearchgate.net
The mechanism involves the successive insertion of CI units into the HAHPs. copernicus.orgcopernicus.org The addition of the -OOH group of the HAHPs to the central carbon atom of the Criegee intermediate is identified as the most energetically favorable channel. copernicus.org Theoretical calculations show that these consecutive reactions are favored both thermochemically and kinetically. copernicus.org As the number of CI units in the oligomer chain increases, the saturated vapor pressure of the resulting molecule decreases, promoting its partitioning into the aerosol phase. researchgate.net
Catalytic Formation Mechanisms
While radical-based atmospheric and combustion pathways are significant, heptyl hydroperoxide can also be formed through catalytic oxidation, typically using a precursor like heptane (B126788) or heptanol and an oxidant. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant used for this purpose. nih.gov
Catalytic systems for hydroperoxide formation often rely on promoting the reactivity of H₂O₂. This can be achieved through several approaches:
Acid Catalysis: Carboxylic acids can act as catalysts for epoxidation and other oxidation reactions involving H₂O₂. The mechanism involves proton transfer that enhances the electrophilicity of the peroxide. nih.gov
Fenton and Fenton-like Reactions: These processes use iron salts (e.g., Fe²⁺) or other transition metals to generate highly reactive radicals, such as hydroxyl radicals (•OH), from H₂O₂. mdpi.com These radicals can then abstract a hydrogen atom from an alkane like heptane, initiating a radical chain reaction that, in the presence of oxygen, leads to the formation of the corresponding alkyl hydroperoxide. Heterogeneous catalysts, which are easily recoverable, are often preferred for these applications. mdpi.comcardiff.ac.uk
Photocatalysis: Semiconductor materials can be used to generate reactive oxygen species from H₂O₂ upon irradiation, which then drive the oxidation of organic substrates. mdpi.com
These catalytic methods provide controlled routes for the synthesis of hydroperoxides, contrasting with the complex and often non-selective radical pathways observed in the atmosphere or during combustion.
Proposed Radical-Free Mechanisms in Catalytic Processes
While many catalytic oxidation processes are understood to proceed via radical mechanisms, there is a growing interest in developing radical-free pathways to enhance selectivity and minimize unwanted side reactions. For the formation of heptyl hydroperoxide, the exploration of such mechanisms is still in its early stages, but insights can be drawn from related systems.
One theoretical concept that moves away from traditional free-radical chains is the "oxenoid insertion" mechanism. In the context of alkane oxidation, this pathway involves a direct insertion of an oxygen atom into a C-H bond. Studies on the oxidation of cyclohexane by a hydrogen peroxide-trifluoroacetic acid system have suggested the possibility of a parallel, non-free radical, oxenoid insertion mechanism, particularly in the presence of molecular oxygen. nih.gov This proposed pathway involves a biradicaloid-zwitterionic transition state, which is achieved through a hydrogen transfer from the alkane to a peroxide oxygen atom with a simultaneous cleavage of the O-O bond. nih.gov
While this specific example does not involve a metallic catalyst for the insertion step itself, it provides a conceptual framework for how non-radical pathways could be envisioned in the context of hydroperoxide formation. The role of a catalyst in such a system would be to facilitate the formation of a highly electrophilic oxygen-transfer agent that can directly attack the C-H bond of the alkane without the intermediacy of free radicals.
In the realm of catalytic dehydroperoxidation, a mechanistic study on the decomposition of cyclohexyl and 4-heptyl hydroperoxide using a vanadium dipicolinato complex has indicated that a radical-free mechanism is feasible. researchgate.net This proposed mechanism proceeds through a hydrogen abstraction by the vanadium oxo group. researchgate.net Similarly, for chromium-catalyzed dehydroperoxidation, a comparable non-radical mechanism is suggested to be active. researchgate.net Although these studies focus on the decomposition of hydroperoxides rather than their formation from alkanes, they demonstrate the potential for vanadium and chromium catalysts to operate through non-radical pathways in related transformations. The key step in these proposed mechanisms is the interaction of the hydroperoxide with the metal center, leading to a direct transformation that avoids the generation of diffusible radicals.
Further research is required to explicitly delineate a radical-free catalytic cycle for the formation of heptyl hydroperoxide from heptane. Such a mechanism would likely involve the formation of a metal-peroxo or metal-hydroperoxo species that is capable of directly oxygenating the alkane C-H bond in a concerted or stepwise, but non-radical, fashion.
| Proposed Mechanism | Key Features | Potential Catalyst Role | Relevance to Heptyl Hydroperoxide Formation |
| Oxenoid Insertion | Direct insertion of an oxygen atom into a C-H bond; involves a biradicaloid-zwitterionic transition state. nih.gov | Generation of a highly electrophilic oxygen-transfer agent. | Provides a conceptual basis for a non-radical pathway, though not yet demonstrated for catalytic formation of heptyl hydroperoxide. |
| Metal-Oxo Hydrogen Abstraction | Hydrogen abstraction from the hydroperoxide by a metal-oxo group in a non-radical process. researchgate.net | Facilitating a direct, non-radical decomposition of the hydroperoxide. | While focused on decomposition, it shows the capacity of V and Cr to mediate non-radical steps in hydroperoxide transformations. |
Decomposition Pathways and Chemical Transformation of Heptyl Hydroperoxide
Unimolecular and Bimolecular Decomposition Kinetics
The decomposition of alkyl hydroperoxides can be initiated thermally or through interactions with other molecules. The kinetics of these processes are fundamental to understanding the stability of the compound.
The unimolecular decomposition of a hydroperoxide involves the homolytic cleavage of the O-O bond to produce an alkoxy and a hydroxyl radical.
ROOH → RO• + •OH
The stability of heptyl hydroperoxide, like other organic hydroperoxides, is influenced by a variety of external factors that can accelerate its degradation.
Temperature: Increased temperature is a primary factor in promoting the thermal decomposition of hydroperoxides. The reaction is very slow at moderate temperatures in the absence of a catalyst but can be significantly sped up with heating proakademia.eu. This is due to the increased thermal energy available to overcome the activation energy for the cleavage of the weak O-O bond.
pH: The stability of hydroperoxide solutions is pH-dependent. For hydrogen peroxide, a related compound, the optimal stability is in a pH range below 4.5, with decomposition increasing sharply above pH 5 evonik.com. While specific data for heptyl hydroperoxide is scarce, it is expected to follow a similar trend, with increased instability in alkaline conditions.
Impurities: The presence of impurities, particularly heavy metals such as iron, copper, manganese, nickel, and chromium, can catalytically accelerate the decomposition of hydroperoxides evonik.com. These metals can participate in redox cycles that facilitate the breakdown of the hydroperoxide.
Light: Exposure to ultraviolet (UV) light can also promote the decomposition of hydroperoxides by providing the energy required for photolytic cleavage of the O-O bond evonik.comfsu.edu. For this reason, organic hydroperoxides are typically stored in opaque containers.
Below is an interactive table summarizing the key factors that influence the stability of hydroperoxides.
| Factor | Effect on Stability | Rationale |
| High Temperature | Decreases | Provides energy to overcome the O-O bond dissociation energy. |
| High pH (Alkaline) | Decreases | Promotes ionic decomposition mechanisms. |
| Metal Ions (e.g., Fe, Cu) | Decreases | Catalyze the redox decomposition of the hydroperoxide. |
| UV Light | Decreases | Induces photolytic cleavage of the O-O bond. |
Radical-Mediated Decomposition Processes
The decomposition of heptyl hydroperoxide is often dominated by free-radical chain reactions. The initial cleavage of the O-O bond generates highly reactive radical intermediates that can undergo a variety of subsequent transformations.
The primary step in the radical-mediated decomposition of heptyl hydroperoxide is the homolytic cleavage of the peroxide bond (O-O), which has a relatively low bond dissociation energy. This cleavage results in the formation of a heptoxy radical (an alkoxy radical) and a hydroxyl radical mdpi.com.
CH₃(CH₂)₆OOH → CH₃(CH₂)₆O• + •OH
This process can be initiated by heat, light, or through reaction with transition metal ions researchgate.net. The generation of these electrophilic oxygen-centered radicals is a key step that initiates further reactions nih.gov.
Once formed, the heptoxy radical is a high-energy, reactive species nih.gov. It can undergo several reactions, one of the most significant being intramolecular hydrogen abstraction. In this process, the oxygen-centered radical abstracts a hydrogen atom from a carbon atom within the same molecule. This reaction is most favorable when it proceeds through a six-membered cyclic transition state, which is sterically and energetically preferred libretexts.org. This is often referred to as a 1,5-hydrogen atom transfer (1,5-HAT) libretexts.orgmdpi.com.
For a 1-heptoxy radical, the most likely intramolecular hydrogen abstraction would involve the hydrogen atoms on the delta-carbon (C-5), leading to the formation of a more stable carbon-centered radical and a heptanol molecule. The relative reactivity of C-H bonds to abstraction follows the order tertiary > secondary > primary, due to the greater stability of the resulting carbon radical youtube.com.
In the presence of oxygen, alkyl radicals (formed, for instance, after intramolecular hydrogen abstraction) are rapidly converted to alkyl peroxy radicals (ROO•). The self-reaction of two secondary alkyl peroxy radicals can proceed via a non-terminating pathway to produce alkoxy radicals or a terminating pathway known as the Russell mechanism.
The Russell mechanism is a concerted process that proceeds through a cyclic tetroxide intermediate. This intermediate then decomposes to yield a non-radical species: an alcohol and a ketone, along with molecular oxygen. For the self-reaction of two sec-heptylperoxy radicals, the products would be heptan-x-ol and heptan-x-one (where x is the position of the original radical center), and singlet oxygen. This mechanism is a crucial termination step in autoxidation processes, as it converts two reactive radicals into stable, closed-shell molecules.
Catalytic Decomposition Studies
The decomposition of hydroperoxides can be significantly accelerated through catalysis. Metal complexes, in particular, play a crucial role in lowering the activation energy for the cleavage of the weak oxygen-oxygen bond in the hydroperoxide molecule.
Deperoxidation Catalysis by Metal Complexes (e.g., Vanadium)
Vanadium complexes are known to be effective catalysts for the decomposition of organic hydroperoxides, including heptyl hydroperoxide. The catalytic cycle often involves the formation of a vanadium-peroxo intermediate. torvergata.it High-valent peroxo vanadium species are generally considered the reactive oxidants in these processes. torvergata.it The mechanism typically involves the coordination of the hydroperoxide to the vanadium center, which facilitates the cleavage of the O-O bond. torvergata.itnih.gov This catalytic activity is enhanced by the ability of vanadium to exist in multiple oxidation states, allowing for facile redox cycling during the decomposition process. nih.gov
The reaction can proceed through either a heterolytic or a radical pathway, depending on the specific vanadium complex and the reaction conditions. In many cases, V(V) peroxo species act as electrophilic oxygen transfer agents. torvergata.it This catalytic enhancement of peroxide reactivity is a well-established phenomenon. torvergata.it
Table 1: Overview of Vanadium-Catalyzed Hydroperoxide Decomposition
| Catalyst Type | General Mechanism | Key Intermediates | Reactivity |
|---|
General Catalytic Decomposition of Hydroperoxides
The catalytic decomposition of hydroperoxides is not limited to vanadium and can be facilitated by a variety of transition metal ions and complexes. nih.govmdpi.com The general mechanism often involves a redox cycle of the metal catalyst. nih.govbeilstein-journals.org For instance, metal ions can initiate the decomposition by either accepting or donating an electron to the hydroperoxide, leading to the formation of radical species. mdpi.combeilstein-journals.org
The decomposition can be broadly categorized into two main pathways:
Homolytic Cleavage: This pathway involves the one-electron reduction or oxidation of the hydroperoxide by the metal catalyst, leading to the formation of alkoxy and peroxy radicals. These radicals can then initiate a chain reaction, leading to a variety of degradation products.
Heterolytic Cleavage: In this pathway, the metal catalyst facilitates the polar cleavage of the O-O bond, often through the formation of a coordinated intermediate. This can lead to the formation of alcohols and ketones directly, without the intermediacy of free radicals.
The specific pathway that predominates is dependent on the nature of the metal catalyst, the solvent, and the reaction temperature. proakademia.eu
Formation of Secondary Products from Heptyl Hydroperoxide Degradation
The decomposition of heptyl hydroperoxide results in a complex mixture of secondary products. The nature and distribution of these products provide valuable insights into the underlying decomposition mechanisms.
Aldehydes, Ketones, and Olefinic Products
A common feature of hydroperoxide decomposition is the formation of carbonyl compounds, including aldehydes and ketones. researchgate.netresearchgate.net In the case of heptyl hydroperoxide, the corresponding heptanal (B48729) and various heptanones are expected products. The formation of these products can occur through several pathways, including the disproportionation of alkoxy radicals and the subsequent oxidation of alcohol intermediates. nih.gov
The secondary oxidation of hydroperoxides can lead to the formation of ketones through the abstraction of an α-hydrogen. scholaris.ca Olefinic products can also be formed through elimination reactions of radical intermediates or through dehydration of alcohol products. google.com The specific aldehydes and ketones formed depend on the position of the hydroperoxide group on the heptyl chain.
Table 2: Potential Aldehyde and Ketone Products from Heptyl Hydroperoxide Decomposition
| Precursor | Product | Formation Pathway |
|---|---|---|
| 1-Heptyl hydroperoxide | Heptanal | Decomposition of the primary alkoxy radical. |
| 2-Heptyl hydroperoxide | 2-Heptanone | Decomposition of the secondary alkoxy radical. |
| 3-Heptyl hydroperoxide | 3-Heptanone | Decomposition of the secondary alkoxy radical. |
Bifunctional Product Formation from Alkoxy Radical Intermediates
Alkoxy radicals, formed from the initial cleavage of the O-O bond in heptyl hydroperoxide, are key intermediates that can undergo further reactions to form bifunctional products. beilstein-journals.org These reactions often involve intramolecular hydrogen abstraction (H-shift), leading to the formation of a carbon-centered radical which can then react with molecular oxygen. semanticscholar.org
This autoxidation process can lead to the formation of molecules containing multiple functional groups, such as hydroxy-hydroperoxides, keto-hydroperoxides, and dicarbonyl compounds. semanticscholar.org The formation of these bifunctional products is a hallmark of radical-mediated oxidation processes and contributes to the complexity of the final product mixture. The specific bifunctional products formed will depend on the position of the initial alkoxy radical and the subsequent intramolecular hydrogen abstraction pathways available.
Kinetic and Thermodynamic Investigations of Heptyl Hydroperoxide Reactions
Reaction Kinetics in Gas-Phase Systems
The gas-phase reactions of heptyl hydroperoxide and its precursors, particularly heptyl peroxy radicals, are fundamental to understanding its role in oxidative environments. The kinetics of these reactions determine the compound's atmospheric lifetime and the formation of secondary products.
The isomerization of alkylperoxy (RO₂) radicals is a critical unimolecular reaction, especially in low-temperature oxidation and atmospheric chemistry. nih.govnih.gov This process involves an internal hydrogen atom transfer from a carbon atom to the peroxy radical moiety, proceeding through a cyclic transition state to form a hydroperoxyalkyl (QOOH) radical. nih.gov The rate of this isomerization is highly dependent on the structure of the transition state ring.
Systematic studies have shown that the size of the transition state ring significantly influences the reaction rate. nih.govnih.gov Isomerization reactions proceeding through 6- and 7-membered ring transition states are generally the fastest due to lower ring strain. nih.govnih.gov For a heptyl peroxy radical, this corresponds to 1,5- and 1,6-H-shifts, respectively. Conversely, 1,3-H migrations are exceptionally slow and considered irrelevant under typical atmospheric conditions. copernicus.org The rate coefficient, k(T), is also influenced by the type of C-H bond being broken (primary, secondary, or tertiary). nih.govnih.gov
Table 1: Representative Rate Coefficients for Alkyl Peroxy Radical Isomerization This table illustrates the dependency of isomerization rate coefficients on the size of the transition state ring, based on general findings for aliphatic peroxy radicals.
| H-Migration Type | Transition State Ring Size | Typical Rate Coefficient at 298 K (s⁻¹) |
| 1,4-H shift | 5-membered | Slow |
| 1,5-H shift | 6-membered | Moderate to Fast |
| 1,6-H shift | 7-membered | Fast |
| 1,7-H shift | 8-membered | Slow |
Note: Actual rates for heptyl peroxy radicals will depend on the specific isomer and position of the peroxy group.
In the atmosphere, particularly in low-NOx environments, the primary fate of alkyl peroxy radicals (RO₂) is their bimolecular reaction with the hydroperoxy radical (HO₂). nsf.govmit.edu This reaction is a significant termination step in radical chain cycles, leading directly to the formation of a more stable organic hydroperoxide (ROOH), such as heptyl hydroperoxide, and molecular oxygen. nsf.govmit.edu
RO₂ + HO₂ → ROOH + O₂
The reaction of peroxy radicals with the hydroxyl radical (OH) is another important process, though it often represents a propagation rather than a termination step. The rate coefficients for these reactions are crucial inputs for chemical transport models used to predict air quality and atmospheric composition. copernicus.org Generic rate coefficients for reactions of alkyl peroxy radicals have been developed based on extensive reviews of kinetic data. copernicus.org
Table 2: Generic Rate Coefficients for Bimolecular Reactions of Secondary Alkyl Peroxy Radicals
| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| RO₂ + HO₂ | ~1.7 x 10⁻¹¹ exp(340/T) | copernicus.org |
| RO₂ + OH | Varies significantly with structure | copernicus.org |
Note: RO₂ represents a generic secondary alkyl peroxy radical, such as one derived from heptane (B126788).
Thermodynamic Characterization of Reaction Intermediates
Understanding the thermodynamics of heptyl hydroperoxide transformations is essential for predicting reaction feasibility and product stability. This involves examining the energy landscape of the reactions and the enthalpy and free energy changes associated with them.
The unimolecular decomposition of a hydroperoxide is governed by the cleavage of the weak oxygen-oxygen single bond. nih.gov The potential energy surface (PES) for this dissociation shows a path leading from the stable hydroperoxide molecule to the formation of an alkoxy radical (RO•) and a hydroxyl radical (•OH). nih.gov Computational studies on analogous molecules, like cyclohexyl hydroperoxide, reveal that the potential energy profile along the O-O stretch coordinate proceeds towards the dissociation limit. nih.gov The surface may feature a weak saddle point before the products separate. nih.gov Similarly, the potential energy surface for the hydrogen abstraction from an alkane by a hydroperoxyl radical (a key formation pathway) has been characterized to understand the reaction barrier and transition state geometry. nih.gov
The most significant thermodynamic parameter for hydroperoxide stability is the O-O bond dissociation energy (BDE), which represents the enthalpy change (ΔH) for the initial decomposition step. nih.gov Theoretical calculations and experimental data show that for many organic hydroperoxides, the O-O BDE is typically around 45 kcal mol⁻¹. nih.gov This value is notably lower than the BDE of hydrogen peroxide, which can be attributed to the greater stability of the resulting alkyl-substituted alkoxy radical (RO•) compared to the hydroxyl radical (•OH). nih.gov This relatively low bond energy is responsible for the thermal instability and high reactivity of hydroperoxides.
Table 3: Comparison of O-O Bond Dissociation Energies (D₀)
| Compound | O-O Bond Dissociation Energy (D₀) (kcal mol⁻¹) |
| Hydrogen Peroxide (H₂O₂) | ~51 |
| Typical Organic Hydroperoxide (ROOH) | ~45 |
| Cyclohexyl Hydroperoxide | ~44.5 |
Source: Data derived from theoretical calculations. nih.gov
Influence of Environmental Conditions on Reactivity
Temperature plays a critical role in determining the dominant fate of peroxy radicals. mit.edu At lower temperatures, bimolecular reactions, such as the reaction with HO₂, tend to dominate, leading to the formation of stable hydroperoxides. mit.edu As the temperature increases, unimolecular reactions like isomerization and subsequent decomposition become more competitive and can eventually become the primary reaction channel. mit.edu This temperature dependence is a key feature in the negative temperature coefficient (NTC) regime observed in hydrocarbon combustion. mit.edu
The concentration of other atmospheric species, particularly nitrogen oxides (NOx), also profoundly influences peroxy radical chemistry. In low-NOx environments, the RO₂ + HO₂ reaction is favored. mit.edu However, in polluted regions with higher NOx levels, the reaction of RO₂ with nitric oxide (NO) becomes a significant pathway, leading to the formation of alkoxy radicals or organic nitrates. mit.edu Furthermore, factors such as humidity and UV radiation can affect the decomposition rates of hydroperoxides, as demonstrated in studies with hydrogen peroxide, suggesting similar influences could be relevant for heptyl hydroperoxide. nih.govresearchgate.net
Temperature and Pressure Dependencies of Branching Ratios
For instance, in the gas phase, the unimolecular decomposition of alkyl hydroperoxy radicals (formed from the initial hydroperoxide) can compete with bimolecular reactions, with the branching ratios being a function of both temperature and pressure. At higher temperatures, fragmentation reactions of the alkoxy radical become more significant, leading to a different product distribution compared to lower temperatures where hydrogen abstraction or other pathways might dominate.
Pressure plays a crucial role in stabilizing energized intermediates. In the context of alkyl hydroperoxide decomposition, pressure can influence the competition between unimolecular dissociation and collisional deactivation of excited intermediates. For example, studies on the reactions of alkyl peroxy radicals with the hydroperoxyl radical (HO₂) have shown that the branching ratios for different product channels are pressure-dependent. While specific data for heptyl hydroperoxide is not available, research on smaller alkyl hydroperoxides indicates that at higher pressures, channels leading to the formation of more stable products are often favored.
Solvent Effects on Reaction Thermodynamics and Kinetics
The solvent environment can significantly impact both the thermodynamics and kinetics of heptyl hydroperoxide reactions, primarily through solvation effects and by mediating intermolecular interactions.
Thermodynamic Effects:
The stability of heptyl hydroperoxide and the transition states of its decomposition reactions are influenced by the polarity and hydrogen-bonding capability of the solvent. In polar, protic solvents, the hydroperoxide group can form hydrogen bonds with solvent molecules. This solvation can stabilize the ground state of the hydroperoxide, potentially increasing the activation energy for decomposition. Conversely, if the transition state is more polar than the ground state, a polar solvent can lower the activation energy, thereby accelerating the reaction.
Kinetic Effects:
The kinetics of hydroperoxide decomposition can be altered by the solvent in several ways:
Cage Effects: In the liquid phase, the solvent can create a "cage" around the initially formed radicals from the O-O bond cleavage. This can promote the recombination of the radical pair, reducing the efficiency of the initiation step compared to the gas phase.
Catalysis: Trace metal ions present in the solvent can catalytically decompose hydroperoxides, often through redox cycles. The nature of the solvent can influence the solubility and reactivity of these catalytic species.
The table below summarizes the expected general effects of different solvent types on the decomposition of a primary alkyl hydroperoxide like heptyl hydroperoxide, based on established principles for similar compounds.
| Solvent Type | Expected Effect on Decomposition Rate | Rationale |
| Non-polar, inert | Baseline rate | Minimal specific interactions with the hydroperoxide or transition states. |
| Polar, aprotic | Moderate increase | Stabilization of polar transition states. |
| Polar, protic (e.g., alcohols) | Significant increase | Potential for induced decomposition and hydrogen bonding interactions. scholaris.ca |
It is crucial to reiterate that the information presented here is based on the general behavior of alkyl hydroperoxides. Detailed and quantitative understanding of the kinetic and thermodynamic aspects of heptyl hydroperoxide reactions necessitates specific experimental and computational studies on this particular compound.
Heptyl Hydroperoxide in Environmental and Combustion Chemistry
Role in Low-Temperature Combustion and Autoignition Phenomena
Heptyl hydroperoxide is a critical intermediate species in the low-temperature combustion and autoignition of n-heptane, a primary reference fuel for diesel engines. Its formation and subsequent reactions are central to understanding phenomena like engine knock and cool flames.
Chain-Branching Agents in n-Heptane Combustion (e.g., Ketoheptylhydroperoxides)
At low temperatures (approximately 550–900 K), the oxidation of n-heptane proceeds through a complex series of reactions involving the formation of heptylperoxy radicals. These radicals can undergo isomerization to form hydroperoxy-alkyl radicals, which then react further. A key pathway involves a second oxygen addition to form peroxy-hydroperoxy-alkyl radicals (•OOQOOH), which can then lead to the formation of ketohydroperoxides (KHPs). kaust.edu.sa
During the gas-phase oxidation of n-heptane in a jet-stirred reactor, a variety of hydroperoxides, including C7 ketohydroperoxides, have been quantified. nih.gov The maximum mole fraction of these ketohydroperoxides is observed at lower temperatures compared to other peroxide species like alkyl hydroperoxides and hydrogen peroxide. nih.gov
Modeling and Simulation of Combustion Mechanisms
Detailed chemical kinetic models are indispensable tools for understanding the intricate reaction networks in n-heptane combustion. colostate.edullnl.gov These models, which can include thousands of elementary reactions among hundreds of chemical species, are validated against experimental data from various sources like flow reactors, shock tubes, and rapid compression machines. colostate.edullnl.govllnl.gov
Simulations have highlighted the sensitivity of low-temperature n-heptane chemistry to specific reaction pathways. For instance, the formation of stable olefin species from hydroperoxy-alkyl radicals and the chain-branching reactions involving ketohydroperoxide molecules are particularly influential. colostate.edu The development of these models has been an iterative process, with early versions being refined to include crucial low-temperature pathways, such as those leading to ketohydroperoxides, to better match experimental results. colostate.edullnl.gov
Reaction path analysis based on these models shows that at low temperatures, the dominant pathways involve the formation of heptyl peroxy radicals and subsequent isomerization and addition reactions leading to species like cyclic ethers and ketohydroperoxides. dtu.dk As the temperature increases, these pathways become less significant, and the decomposition of the fuel into smaller hydrocarbons becomes the primary route. dtu.dk
Table 1: Key Intermediate Classes in n-Heptane Low-Temperature Oxidation osti.gov
| Species Class | Molecular Formula Examples |
| Alkenes, Dienes | C₇H₁₄, C₇H₁₂ |
| Aldehydes/Ketones | C₇H₁₄O |
| Diones | C₇H₁₂O₂ |
| Cyclic Ethers | C₇H₁₄O |
| Peroxides | C₇H₁₆O₂, C₇H₁₄O₃ |
| Acids, Alcohols/Ethers | C₇H₁₆O, C₇H₁₄O₂ |
This table is based on intermediates detected in a jet-stirred reactor and a motored engine, providing insight into the complexity of the reaction environment where heptyl hydroperoxide is formed.
Cool Flame Chemistry and Intermediates Detection
Cool flames are a low-temperature combustion phenomenon characterized by weak chemiluminescence and a moderate temperature rise. They are a direct consequence of the chain-branching reactions involving hydroperoxides. Experimental studies using techniques like jet-stirred reactors and motored engines have successfully identified a wide array of intermediate species produced during n-heptane cool flame chemistry. osti.gov
Advanced analytical methods, such as synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) and atmospheric pressure chemical ionization (APCI), have enabled the detection of approximately 70 different intermediates. osti.gov These include various oxygenated species with molecular formulas corresponding to the addition of multiple oxygen atoms to the heptane (B126788) backbone, such as C₇H₁₄Oₓ (where x can be up to 5). osti.gov The similarity in the species detected in both idealized jet-stirred reactors and more practical motored engine environments underscores the fundamental nature of these chemical pathways. osti.gov
Numerical simulations have been employed to investigate the structure of cool diffusion flames, though models sometimes over-predict the rate of n-heptane oxidation and the resulting flame temperature. princeton.edu These discrepancies highlight the ongoing need to refine the kinetic parameters for reactions such as the thermal decomposition of hydroperoxyalkyl radicals (QOOH). princeton.edu
Atmospheric Chemistry Implications
While the primary focus on heptyl hydroperoxide has been in combustion, the fundamental chemistry of hydroperoxides is also relevant to atmospheric processes, particularly the formation of secondary organic aerosols.
Formation of Secondary Organic Aerosol (SOA)
Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). Hydroxyalkyl hydroperoxides (HHPs), a class of compounds structurally related to heptyl hydroperoxide, are known to play a significant role in SOA formation. copernicus.orgcopernicus.org These HHPs can be formed from the reactions of Criegee intermediates with water vapor. copernicus.orgcopernicus.org
The oxidation of alkanes like n-decane (a larger analog of n-heptane) by the hydroxyl radical (•OH) under low NOx conditions leads to the production of low-volatility hydroperoxides, which contribute to the formation of SOA. acs.org Although direct studies on SOA formation from n-heptane are less common, the principles derived from larger alkanes and other VOCs are applicable. The decomposition of organic hydroperoxides within aerosol particles can lead to the formation of reactive oxygen species, such as •OH radicals, which can further age the aerosol. researchgate.net This process can be enhanced by the presence of transition metal ions like iron. researchgate.net
Table 2: SOA Formation from OH-Initiated Oxidation of C10 Precursors (Lower NOx) acs.org
| Precursor | Max. Organic Aerosol Conc. (Cₒₐ) (µg/m³) |
| n-decane | > 0.1 |
| 2-decanol | ~1.5 |
| 2-decylnitrate | ~1.2 |
| 2-decanone | ~0.8 |
| cyclodecane | ~1.0 |
This table illustrates the potential for SOA formation from the oxidation of a larger alkane, highlighting the role of hydroperoxides in this process.
OH-Initiated Oxidation Pathways of Hydroxyalkyl Hydroperoxides
The atmospheric degradation of hydroxyalkyl hydroperoxides is primarily initiated by the hydroxyl radical (•OH), a powerful oxidizing agent. copernicus.orgcopernicus.org The reaction proceeds mainly through H-atom abstraction from the hydroperoxide (-OOH) group, although abstraction from other sites on the molecule can also occur. copernicus.orgcopernicus.org
Quantum chemical and kinetics modeling studies on smaller HHPs (like those derived from isoprene) show that the initial H-abstraction leads to the formation of an organic peroxy radical (RO₂). copernicus.orgcopernicus.org The subsequent reactions of this RO₂ radical depend on the atmospheric conditions. In pristine environments, self-reaction of RO₂ can occur, while in urban, NOx-rich environments, reactions with nitric oxide (NO) are more likely. copernicus.org These pathways can lead to the formation of various smaller, oxygenated products, contributing to the complex chemical composition of the atmosphere. copernicus.org
The study of these fundamental oxidation mechanisms for smaller, atmospherically relevant hydroperoxides provides a framework for understanding the potential atmospheric fate of larger, less-studied species like heptyl hydroperoxide, should they be formed in the atmosphere. mdpi.com
Autoxidation Pathways in Urban and Suburban Atmospheres
In urban and suburban atmospheres, the degradation of alkanes like n-heptane, the precursor to heptyl hydroperoxide, is complex. The formation of heptyl hydroperoxide occurs through autoxidation, a process involving peroxy radicals (RO₂). This pathway becomes increasingly competitive with other bimolecular reactions, especially as temperatures rise. caltech.edupnas.org
The traditional view held that in urban, NOx-rich environments, peroxy radicals would primarily react with nitric oxide (NO). However, recent studies have demonstrated that gas-phase autoxidation, which involves regenerative peroxy radical formation after intramolecular hydrogen shifts, is a significant pathway even in polluted areas. pnas.orgacs.org For a heptyl peroxy radical, this process competes directly with its reaction with NO. pnas.org
The critical step in autoxidation is the intramolecular hydrogen shift, where a hydrogen atom within the heptyl peroxy radical moves to the peroxy group. This creates a hydroperoxyalkyl radical (often denoted as QOOH). caltech.edu This radical then rapidly adds molecular oxygen (O₂) to form a new, more oxygenated peroxy radical. This cycle can continue, leading to highly oxygenated molecules (HOMs), or it can terminate. One termination pathway for the newly formed radical is the production of a ketohydroperoxide and a hydroperoxyl radical (HO₂). caltech.edu
Research on n-hexane, a close structural analog of n-heptane, shows that these autoxidation pathways are competitive with bimolecular reactions for a wide variety of substrates, including those from urban emissions. pnas.org The formation of organic hydroperoxides, such as heptyl hydroperoxide and its subsequent, more oxidized products, through this mechanism has yet-to-be-fully-understood consequences for air quality. caltech.edupnas.org
Fate in Atmospheric Condensed Phases
Once formed, heptyl hydroperoxide can partition into atmospheric condensed phases, such as cloud droplets, fog, and aqueous aerosols. acs.org The fate of organic hydroperoxides (ROOH) in these phases is critical to understanding the oxidative potential of particulate matter. nih.govresearchmap.jp
The decomposition of hydroperoxides in the aqueous phase is highly sensitive to the water content, pH, and temperature of the solution. acs.orgnih.govresearchmap.jp A key decomposition pathway that bypasses the formation of radicals is the H⁺-catalyzed conversion of the hydroperoxide to an alcohol (heptanol) and hydrogen peroxide (H₂O₂). nih.gov
ROOH + H₂O --(H⁺)--> ROH + H₂O₂
Atmospheric condensed phases are frequently acidic, with pH values ranging from 1 to 4.5, which facilitates this catalytic decomposition. acs.org For example, ozonolysis of volatile organic compounds at air-water interfaces can produce α-hydroxyalkyl hydroperoxides (α-HHs), which are hydrophilic and tend to reside in condensed phases where they can decompose. acs.org While heptyl hydroperoxide itself is not an α-HH, its interactions and decomposition within these acidic aqueous environments are expected to follow similar principles, influencing the chemical composition and reactivity of atmospheric aerosols.
General Oxidation Processes and Intermediates
The formation of heptyl hydroperoxide is a fundamental step in the broader context of hydrocarbon oxidation. Understanding its role as an intermediate and the radical chain reactions that produce it is essential.
Hydroperoxides as Primary Intermediates in Hydrocarbon Oxidation
Hydroperoxides are established as the primary products in the initial stages of low-temperature hydrocarbon oxidation. royalsocietypublishing.orgnih.gov The classical radical pathway for the autoxidation of a hydrocarbon (RH), such as n-heptane, confirms that the hydroperoxide (ROOH) is the first stable intermediate formed. wiley-vch.de
Hydrocarbon → Hydroperoxide → Ketone royalsocietypublishing.org
This sequence underscores the central role of heptyl hydroperoxide as the crucial link between the initial hydrocarbon and subsequent, more oxidized products.
Peroxyl Radical Propagation in Autoxidation Chains
The propagation of the autoxidation chain reaction is driven by peroxyl radicals (ROO•). researchgate.net In the classic autoxidation scheme, the key propagation step involves a peroxyl radical abstracting a hydrogen atom from a hydrocarbon molecule (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•). wiley-vch.de
ROO• + RH → ROOH + R•
This reaction is central to the autocatalytic nature of oxidation, as the product, ROOH, can decompose to initiate new radical chains. wiley-vch.de The efficiency of this process is described by the chain length, which can be on the order of 50 to 1000, indicating that a single initiation event can lead to the formation of many hydroperoxide molecules. wiley-vch.de
In addition to intermolecular hydrogen abstraction, intramolecular pathways are also crucial for peroxyl radical propagation, especially in the context of forming highly oxygenated molecules (HOMs). nih.gov A heptyl peroxy radical can undergo an internal hydrogen shift to form a hydroperoxyalkyl radical (•QOOH). This radical intermediate then adds O₂ to generate a new, more complex peroxy radical. nih.gov This intramolecular propagation pathway can rapidly increase the oxygen content of the molecule before termination occurs. nih.gov The termination of these radical chains can occur when two peroxyl radicals react with each other. wiley-vch.de
Computational Chemistry Approaches for Heptyl Hydroperoxide Research
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations provide a molecular-level understanding of the fundamental processes governing the formation, decomposition, and reactivity of heptyl hydroperoxide. These methods are instrumental in mapping out potential energy surfaces, identifying stable isomers and transition states, and elucidating reaction pathways.
Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) Studies
Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) methods are two of the most widely used and reliable quantum chemical approaches for studying chemical systems. DFT methods are computationally efficient and can provide accurate results for a wide range of molecular properties, making them suitable for initial explorations of the potential energy surface of heptyl hydroperoxide and its reactions.
For more accurate energy calculations, the "gold standard" CCSD(T) method, which includes single, double, and perturbative triple excitations, is often employed. uga.eduaps.org While computationally more demanding, CCSD(T) provides highly accurate thermochemical data, such as bond dissociation energies and reaction enthalpies, which are crucial for understanding the stability and reactivity of heptyl hydroperoxide. High-level ab initio methods are particularly well-suited for capturing the complex electron correlation effects present in peroxide systems. uga.edu The combination of DFT for geometry optimizations and vibrational frequency calculations, followed by single-point CCSD(T) energy calculations, represents a robust and commonly used computational strategy.
Investigation of Radical-Free Mechanisms
While the decomposition of hydroperoxides is often dominated by radical pathways involving homolytic O-O bond cleavage, computational studies can also explore the possibility of radical-free mechanisms. These alternative pathways may become significant under specific conditions, such as in the presence of catalysts or in biological systems where enzymatic reactions can occur. nih.gov
Transition State Analysis and Barrier Heights
A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation barriers (barrier heights). Transition state theory (TST) is a fundamental concept used to relate the rate of a reaction to the properties of the transition state. acs.org
Computational chemists use various algorithms to locate transition state structures on the potential energy surface. Once a transition state is found, its structure provides valuable information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate. Frequency calculations are then performed to confirm that the located structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).
The energy difference between the reactants and the transition state defines the barrier height, a key parameter that governs the reaction rate. Accurate calculation of barrier heights, often using high-level methods like CCSD(T), is essential for reliable kinetic predictions. acs.org
Kinetic Modeling and Prediction
RRKM/Master Equation Approaches for Rate Coefficients and Branching Ratios
For unimolecular reactions, such as the decomposition of heptyl hydroperoxide, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often used to calculate pressure-dependent rate coefficients. copernicus.org RRKM theory considers the statistical distribution of energy among the vibrational modes of the molecule and provides a more detailed description of unimolecular reaction rates than simple transition state theory.
When a reaction can proceed through multiple competing pathways, master equation (ME) modeling is employed. The master equation approach accounts for the effects of collisions with a bath gas, which can energize or de-energize the reacting molecule, influencing the branching ratios between different product channels. By combining RRKM theory with a master equation formalism (RRKM-ME), researchers can predict rate coefficients and product distributions over a wide range of temperatures and pressures. copernicus.org
Development of Detailed Chemical Models for Complex Systems
The rate coefficients and branching ratios obtained from theoretical calculations are crucial inputs for the development of detailed chemical models. These models consist of a comprehensive set of elementary reactions and their associated rate parameters, aiming to simulate the chemical evolution of complex systems such as combustion processes or atmospheric chemistry.
For heptyl hydroperoxide, a detailed chemical model would include reactions for its formation, unimolecular decomposition, and bimolecular reactions with other species present in the system. The development of such models is an iterative process, where the model predictions are compared with experimental data, and the model is refined as new theoretical or experimental information becomes available. These detailed models are essential tools for predicting the behavior of heptyl hydroperoxide in real-world applications and for understanding its impact on larger chemical systems.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of computational toxicology and rational chemical design. nih.gov The fundamental principle of SAR is that the biological or chemical activity of a compound is directly related to its molecular structure. nih.govnih.gov By identifying the structural features, or "descriptors," that influence a particular activity, it becomes possible to predict the activity of new or untested compounds. nih.gov
For a homologous series of compounds like alkyl hydroperoxides, SAR studies can elucidate how changes in the alkyl chain length affect properties such as reactivity, stability, and toxicity. While specific, detailed SAR studies focusing solely on heptyl hydroperoxide are not extensively available in public literature, the established methodologies of Quantitative Structure-Activity Relationships (QSAR) provide a clear framework for how such an investigation would be conducted. nih.govanalchemres.org
A typical QSAR study for a series of alkyl hydroperoxides, including heptyl hydroperoxide, would involve the following steps:
Data Set Compilation: A dataset of alkyl hydroperoxides with varying chain lengths and branching would be assembled. For each compound, a specific activity or property of interest would be experimentally measured, such as the rate of decomposition, the initiation efficiency in a polymerization reaction, or a measure of toxicity.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, etc.
Topological Descriptors: Indices that describe the connectivity of atoms.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO). nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govanalchemres.org
In the context of organic peroxides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.govanalchemres.org These approaches analyze the three-dimensional steric and electrostatic fields around the molecules to derive the relationship with their activity. For instance, a CoMSIA study on the reaction rates of organic compounds in an oxidation process revealed that electrostatic fields, hydrogen bond acceptor properties, and hydrophobic fields were the most significant contributors to the reactivity. nih.gov Such a model for alkyl hydroperoxides could reveal how the size and shape of the alkyl group influence the accessibility and reactivity of the hydroperoxide functional group.
The table below illustrates the types of descriptors that would be considered in a hypothetical QSAR study of short-chain alkyl hydroperoxides.
| Alkyl Hydroperoxide | Molecular Weight (g/mol) | LogP (Octanol-Water Partition Coefficient) | Dipole Moment (Debye) | Reactivity Metric (Hypothetical) |
|---|---|---|---|---|
| Methyl hydroperoxide | 48.04 | -0.45 | 1.8 | High |
| Ethyl hydroperoxide | 62.07 | -0.02 | 1.9 | Moderate-High |
| Propyl hydroperoxide | 76.09 | 0.41 | 2.0 | Moderate |
| Butyl hydroperoxide | 90.12 | 0.84 | 2.1 | Moderate-Low |
| Heptyl hydroperoxide | 132.20 | 2.55 | 2.3 | Low |
By establishing a statistically significant relationship between these descriptors and the reactivity, a QSAR model could predict the behavior of other alkyl hydroperoxides without the need for extensive experimental testing.
Theoretical Characterization of Molecular Properties Relevant to Reactivity
The reactivity of heptyl hydroperoxide is fundamentally governed by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the molecular properties that dictate its chemical behavior. mdpi.comnih.gov Key properties relevant to reactivity include bond dissociation energies, frontier molecular orbitals, and the electrostatic potential map.
Bond Dissociation Energy (BDE): The weakest bond in heptyl hydroperoxide is the oxygen-oxygen single bond (O-O). The energy required to break this bond homolytically, the Bond Dissociation Energy (BDE), is a direct indicator of the compound's thermal stability and its propensity to act as a radical initiator. Computational studies on a range of organic hydroperoxides have shown that the O-O BDE is typically in the range of 45-50 kcal/mol (190-210 kJ/mol). wikipedia.org High-level computational methods such as CBS-QB3, G4, and W1BD have been used to calculate these energies with high accuracy for smaller alkyl hydroperoxides. nih.gov For instance, the D(RO-OH) for methyl, ethyl, n-propyl, and isopropyl hydroperoxides is consistently calculated to be around 190 kJ/mol (approximately 45.4 kcal/mol). nih.gov The BDE of the ROO-H bond is significantly higher, at around 357 kJ/mol. nih.gov It is expected that the O-O BDE of heptyl hydroperoxide falls within this established range for alkyl hydroperoxides.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For hydroperoxides, the HOMO is typically associated with the lone pair electrons on the oxygen atoms, while the LUMO is often the antibonding σ* orbital of the O-O bond. Electron donation from the HOMO or to the LUMO can initiate reactions.
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the surface of a molecule. youtube.comlibretexts.org It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons. youtube.com For heptyl hydroperoxide, the ESP map would show a negative potential around the oxygen atoms of the hydroperoxy group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the -OOH group would exhibit a positive potential, making it susceptible to abstraction by a base. The long alkyl chain would be relatively neutral (often colored green). This visual tool is invaluable for predicting how heptyl hydroperoxide will interact with other molecules, for example, in acid-base reactions or in its role as an oxidizing agent. researchgate.net
The following table summarizes key theoretical molecular properties for heptyl hydroperoxide, with some values being representative based on calculations for similar molecules due to the absence of specific published data for this exact compound.
| Molecular Property | Calculated/Estimated Value | Significance for Reactivity |
|---|---|---|
| O-O Bond Dissociation Energy (BDE) | ~45 kcal/mol (~190 kJ/mol) | Indicates the energy required to form radicals; lower values imply higher reactivity and lower thermal stability. nih.gov |
| HOMO Energy | ~ -9.5 eV | Relates to the ability to donate electrons; higher energy indicates greater electron-donating capability. |
| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept electrons; lower energy indicates greater electron-accepting capability. |
| HOMO-LUMO Gap | ~ 11.0 eV | Indicates chemical stability; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | ~ 2.3 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The HOMO, LUMO, and HOMO-LUMO Gap values are illustrative estimates based on typical values for organic molecules and may vary depending on the computational method used. The BDE is based on published values for similar alkyl hydroperoxides. nih.gov
Together, these computational approaches and the calculated molecular properties provide a detailed understanding of the factors governing the reactivity of heptyl hydroperoxide, guiding its safe handling and its application in various chemical processes.
Advanced Analytical Techniques for the Characterization of Heptyl Hydroperoxide Species
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure of heptyl hydroperoxide. These techniques are often used to characterize purified samples or to identify specific structural features within a mixture.
A study of various alkyl hydroperoxides, including 1- and 2-heptyl hydroperoxide, utilized Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize their structures. rsc.org NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise location of the hydroperoxide group to be determined. rsc.orgnih.gov Mass spectrometry provides information on the molecular weight and fragmentation patterns, which helps to confirm the identity and structure of the compound. rsc.org Infrared (IR) spectroscopy can also be used to identify the characteristic vibrational frequencies of the O-H and O-O bonds within the hydroperoxide functional group. acs.org
Table 4: Spectroscopic Data for Alkyl Hydroperoxides
| Technique | Information Provided | Relevance to Heptyl Hydroperoxide |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the mass and structural arrangement of heptyl hydroperoxide isomers. rsc.org |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts reveal the molecular structure and position of the -OOH group. | Distinguishes between different isomers (e.g., 1-heptyl, 2-heptyl hydroperoxide). rsc.orgnih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups via characteristic vibrational frequencies. | Detects the presence of O-H and O-O stretching from the hydroperoxide group. acs.org |
| UV-Vis Spectroscopy | Provides information on electronically excited states. | Can be used to study hydroperoxy radicals (•QOOH) formed during oxidation processes. mdpi.com |
Infrared (IR) Spectroscopy for Hydroperoxide Moieties
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For hydroperoxides such as heptyl hydroperoxide, the key vibrational modes are associated with the O-O-H group. The O-H stretching vibration of the hydroperoxide group typically appears as a broad absorption band in the region of 3400 cm⁻¹. nih.gov Another significant absorption is the O-O stretching, which is often found in the 830-890 cm⁻¹ range. nih.govresearchgate.net The C-O stretching vibration also provides a characteristic band. The precise frequencies of these bands can be influenced by hydrogen bonding and the molecular environment.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3400 | Broad, Medium-Strong |
| O-O Stretch | 830 - 890 | Weak-Medium |
| C-O Stretch | 1000 - 1200 | Medium |
UV-Visible (UV-Vis) Spectroscopy for Indirect Detection
Direct detection of simple alkyl hydroperoxides like heptyl hydroperoxide by UV-Visible spectroscopy is challenging due to the lack of a strong chromophore in the molecule. mdpi.com However, UV-Vis spectroscopy can be employed for indirect detection and quantification through colorimetric reactions. mdpi.comnih.gov For instance, hydroperoxides can react with certain reagents to produce a colored product whose absorbance can be measured. One common method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide, followed by the reaction of Fe³⁺ with a dye like xylenol orange to form a colored complex. Another approach is the reaction with titanium(IV) salts to form a stable yellow-orange peroxo-titanium complex that can be quantified spectrophotometrically. kit.edu
| Method | Reagents | Wavelength of Maximum Absorbance (λmax) |
| Xylenol Orange | Ferrous Ammonium Sulfate, Xylenol Orange, Acid | ~550 - 580 nm |
| Titanium(IV) Complexation | Titanyl Sulfate, Acid | ~410 nm kit.edu |
| Peroxovanadate Complex | Vanadium Pentoxide, Sulfuric Acid | ~454 nm ncsu.eduraco.cat |
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy offers high sensitivity for the detection of hydroperoxides, although often through indirect methods. nih.govacs.orgtandfonline.com Many approaches utilize fluorescent probes that react with hydroperoxides or the reactive oxygen species they generate to produce a fluorescent signal. tandfonline.comacs.org For example, the Fenton reaction, where a hydroperoxide reacts with ferrous ions to produce hydroxyl radicals, can be coupled with a scavenger molecule that becomes fluorescent upon reacting with the radical. acs.org This allows for the quantification of the hydroperoxide concentration based on the fluorescence intensity. ste-mart.com
| Fluorescence Probe Type | Principle of Detection | Typical Excitation/Emission Wavelengths |
| Boronate-based probes | Oxidation of boronate ester by hydroperoxide leading to a fluorescent product. tandfonline.com | Varies with the specific probe |
| Fenton-based probes | Detection of hydroxyl radicals produced from the reaction of hydroperoxide with Fe²⁺. acs.org | Varies with the scavenger used |
| Enzyme-coupled probes | Enzymatic reaction involving the hydroperoxide that leads to a fluorescent product. nih.govnih.gov | Varies with the enzyme and substrate |
Mass Spectrometry for Ion Energetics and Intermediates Detection
Mass spectrometry is a highly specific and sensitive technique for the identification and quantification of heptyl hydroperoxide. It provides information on the molecular weight and fragmentation pattern, which can be used to elucidate the structure of the molecule. The mass spectra of 1- and 2-heptyl hydroperoxides have been recorded and their fragmentation processes discussed. rsc.org
Under electron ionization (EI), alkyl hydroperoxides typically undergo fragmentation through various pathways, including the loss of water (H₂O), a hydroxyl radical (•OH), and larger alkyl or alkoxy radicals. The resulting mass-to-charge ratios (m/z) of the fragment ions are characteristic of the original hydroperoxide isomer.
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be used for the analysis of hydroperoxides. copernicus.orgmdpi.comcopernicus.org In positive-ion mode, it is common to observe the formation of ammonium adducts ([M+NH₄]⁺) when an ammonium-containing reagent is used. copernicus.orgcopernicus.org Tandem mass spectrometry (MS/MS) of these adducts can provide further structural information through collision-induced dissociation (CID), which often results in a characteristic neutral loss. copernicus.org
| Ionization Method | Parent Ion (m/z) | Characteristic Fragment Ions / Neutral Losses |
| Electron Ionization (EI) | 132 (M⁺) | Loss of H₂O, •OH, alkyl radicals |
| APCI (+ve mode) | 150 ([M+NH₄]⁺) | Neutral loss of 51 Da (H₂O₂ + NH₃) in MS/MS copernicus.org |
Photoionization mass spectrometry (PIMS) is a valuable technique for the detection of reactive intermediates in combustion processes, including hydroperoxides. researchgate.net PIMS uses tunable vacuum ultraviolet (VUV) light to ionize molecules, which is a softer ionization method than EI, often preserving the molecular ion. researchgate.net This technique is particularly useful for distinguishing between isomers with different ionization energies. The ability to measure photoionization efficiency (PIE) curves as a function of photon energy allows for the selective detection and quantification of different hydroperoxide species in complex mixtures. researchgate.net
Volumetric and Colorimetric Assays
Iodometric Methods for Concentration Determination
Iodometric titration is a classic and reliable method for determining the concentration of hydroperoxides. usptechnologies.comsemanticscholar.orgsolvay.commetrohm.comscribd.com The principle of this method is the oxidation of iodide ions (I⁻) to iodine (I₂) by the hydroperoxide in an acidic solution. usptechnologies.comscribd.com The amount of iodine produced is then determined by titration with a standard solution of sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint. usptechnologies.comsolvay.com The reaction is often catalyzed by the addition of a small amount of ammonium molybdate. usptechnologies.comsolvay.com
The reactions involved are:
ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
This method can also be adapted into a spectrophotometric assay by measuring the absorbance of the triiodide ion (I₃⁻), which is formed in the presence of excess iodide and has a strong absorbance in the UV region. nih.gov
| Method | Principle | Endpoint Detection |
| Iodometric Titration | Oxidation of I⁻ to I₂ by the hydroperoxide, followed by titration of I₂ with sodium thiosulfate. usptechnologies.comscribd.com | Disappearance of the blue starch-iodine complex color. usptechnologies.com |
| Spectrophotometric Iodometric Assay | Measurement of the absorbance of the triiodide (I₃⁻) ion formed from the oxidation of I⁻. nih.gov | UV-Vis spectrophotometer at ~358-365 nm. nih.gov |
Ferrous Oxidation-Xylenol Orange (FOX) Assay
The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely utilized, sensitive, and cost-effective spectrophotometric method for the quantification of hydroperoxides, including heptyl hydroperoxide. canada.caresearchgate.net The assay is particularly valued for its ability to measure the initial products of fatty acid oxidation, providing an early indication of oxidative processes. researchgate.netwikipedia.org The fundamental principle of the FOX assay is the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide group under acidic conditions. wikipedia.orgspringernature.comnih.gov The resulting ferric ions then form a stable, colored complex with the xylenol orange dye. canada.canih.gov This complex exhibits a distinct chromophore that can be quantified by measuring its absorbance, typically at a wavelength of 560 nm. canada.cawikipedia.org
The reaction sequence can be summarized as:
ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
Fe³⁺ + Xylenol Orange → [Fe³⁺-Xylenol Orange Complex] (Colored)
The intensity of the color produced is directly proportional to the concentration of the hydroperoxide in the sample. The FOX reagent is a solution typically containing ferrous ammonium sulfate, xylenol orange, and an acid (such as sulfuric or perchloric acid) in a solvent like methanol. canada.canih.gov Maintaining acidic conditions is crucial to ensure the specific oxidation of ferrous ions by hydroperoxides. nih.gov
Recent research has focused on modifying the FOX assay to enhance its utility. For instance, adjusting the concentration of the acid in the reagent can significantly expand the linear detection range of the assay, allowing for the analysis of a wider range of hydroperoxide concentrations. nih.govnih.gov The versatility of the FOX assay allows for its application in diverse matrices, from biological tissues to food samples. wikipedia.orgnih.gov
Table 1: Typical Composition of FOX Assay Reagent This table presents a common formulation for the FOX reagent as described in scientific literature. Concentrations may be adjusted based on the specific application.
| Component | Typical Concentration | Purpose |
| Ferrous Ammonium Sulfate | 250 µM | Source of Fe²⁺ ions for oxidation by hydroperoxide |
| Xylenol Orange | 100 µM | Forms a colored complex with Fe³⁺ for detection |
| Sulfuric Acid (H₂SO₄) | 25 mM | Provides the necessary acidic medium for the reaction |
| Butylated Hydroxytoluene (BHT) | 4 mM | An antioxidant to prevent autoxidation of lipids in the sample |
| Solvent (e.g., 90% Methanol) | Balance | Dissolves reagents and sample |
Table 2: Spectroscopic Characteristics of the Fe³⁺-Xylenol Orange Complex The absorption maximum can shift depending on the reaction conditions and the stoichiometry of the complex formed.
| Parameter | Value | Reference |
| Typical Measurement Wavelength | 560 nm | canada.cawikipedia.org |
| Reported Wavelength Range | 550 - 580 nm | nih.gov |
| Xylenol Orange (uncomplexed) Peak | 440 nm | nih.govubaya.ac.id |
Kinetic and Spectroscopic Coupling for Transient Species Characterization
The decomposition and reaction of heptyl hydroperoxide can proceed through various pathways, often involving highly reactive, short-lived intermediates known as transient species. Characterizing these species is critical for elucidating reaction mechanisms. The coupling of kinetic measurements with advanced spectroscopic techniques provides a powerful approach for observing and quantifying these fleeting molecules. semanticscholar.org
Kinetic studies often employ pseudo-first-order conditions, where the concentration of one reactant is kept in large excess, to simplify the rate law and facilitate the determination of rate constants. semanticscholar.org Spectroscopic methods like UV/Vis spectrophotometry can be used to monitor the reaction progress by tracking the change in absorbance of a reactant or product over time. semanticscholar.org
However, to characterize transient species that exist for only microseconds or milliseconds, more specialized techniques are required. Stopped-flow spectroscopy, for example, allows for the rapid mixing of reactants and the immediate acquisition of spectroscopic data (e.g., UV/Vis or fluorescence spectra) to observe the formation and decay of intermediates.
The decomposition of alkyl hydroperoxides is known to generate transient alkoxy (RO•) and peroxyl (ROO•) radicals. researchgate.netresearchgate.net The subsequent reactions of these radicals, such as β-scission, lead to the formation of various secondary products. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be coupled with kinetic analysis. Recent advancements in NMR, particularly in suppressing strong solvent signals like water, allow for the direct, quantitative tracking of the decay of specific hydroperoxides within complex mixtures over time. acs.org This provides valuable data on reaction rates and pathways without the need for chromophoric labels.
By combining the data from these techniques, a comprehensive kinetic model can be constructed. Such models can provide detailed mechanistic insights and determine key kinetic parameters, such as activation energies and pre-exponential factors, for the reactions involving heptyl hydroperoxide and its transient intermediates. acs.org
Table 3: Techniques for Characterizing Transient Species in Hydroperoxide Reactions This table outlines key analytical methods and the type of information they provide for studying transient species.
| Technique | Principle | Information Obtained |
| Stopped-Flow Spectroscopy | Rapid mixing of reactants followed by immediate spectroscopic measurement. | Kinetic data on fast reactions (ms timescale); absorption/fluorescence spectra of transient intermediates. |
| Flash Photolysis | Initiation of a reaction using a short, intense pulse of light, followed by spectroscopic monitoring. | Identification and reaction kinetics of photochemically generated transient species. |
| UV/Vis Spectrophotometry | Measures the absorption of UV or visible light by a sample to monitor concentration changes. | Rate constants under pseudo-first-order conditions; concentration-time profiles. semanticscholar.org |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to identify and quantify molecules. | Direct tracking of hydroperoxide decay and product formation in real-time; structural information. acs.org |
| Computational Modeling | Theoretical calculations of reaction pathways and energy barriers. | Prediction of transient structures, reaction mechanisms, and kinetic parameters to complement experimental data. |
Future Research Directions for Heptyl Hydroperoxide Chemistry
Elucidation of Complex Multiphase Reaction Mechanisms
A primary area of future research will be the detailed elucidation of the complex multiphase reaction mechanisms involving heptyl hydroperoxide. This is particularly relevant in atmospheric chemistry and autoxidation processes. wikipedia.orgcopernicus.org
The autoxidation of organic compounds, a free radical chain reaction involving oxygen, leads to the formation of hydroperoxides like heptyl hydroperoxide. wikipedia.org This process is fundamental to phenomena such as the drying of paints and varnishes. wikipedia.org The initial steps of these reactions, particularly in multiphase systems (e.g., aerosol particles in the atmosphere), are not fully understood. Future work will likely focus on identifying the specific radical initiators and intermediates involved in the autoxidation of heptane (B126788) and related compounds leading to heptyl hydroperoxide formation. wikipedia.org
In the atmosphere, organic hydroperoxides are key players in the formation of secondary organic aerosols (SOA). copernicus.org The reactions of Criegee intermediates with water vapor can form hydroxyalkyl hydroperoxides. copernicus.orgcopernicus.org While research has been conducted on smaller hydroxyalkyl hydroperoxides, the specific multiphase atmospheric degradation pathways of heptyl hydroperoxide and its derivatives remain an area for further investigation. copernicus.org Understanding these mechanisms is crucial for developing more accurate atmospheric models.
Development of Novel Catalytic Systems for Selective Transformations
The development of new and efficient catalytic systems for the selective transformation of heptyl hydroperoxide is a significant avenue for future research. frontiersin.org Metal catalysts are known to activate hydroperoxides for a variety of oxidation reactions, including the conversion of hydrocarbons to alcohols, ketones, and epoxides. frontiersin.org
Current research often focuses on readily available hydroperoxides like tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide. frontiersin.orgwikipedia.org Future investigations will likely explore the use of heptyl hydroperoxide in similar catalytic oxidations. The development of heterogeneous catalysts, such as metal complexes immobilized on supports like mesoporous silica (B1680970) (MCM-41), offers the potential for recyclable and more sustainable processes. inorgchemres.org
A key challenge and research focus will be achieving high selectivity in these catalytic reactions. For instance, in the oxidation of alkenes, selective formation of the corresponding epoxide over other oxidation products is highly desirable. rsc.org Similarly, in alkane hydroxylation, controlling the position of hydroxylation is a major goal. inorgchemres.org Research into ligand design for metal complexes and the nature of the catalyst support will be critical in achieving this selectivity with heptyl hydroperoxide as the oxidant. inorgchemres.org
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in predicting the behavior and reactivity of heptyl hydroperoxide. whiterose.ac.uknih.gov DFT calculations can provide valuable insights into reaction mechanisms, transition state structures, and reaction energetics. whiterose.ac.ukichem.md
Future computational studies will likely focus on several key areas:
Decomposition Pathways: Modeling the homolytic cleavage of the O-O bond in heptyl hydroperoxide to predict activation energies and the subsequent reactions of the resulting radicals. vulcanchem.com
Catalytic Cycles: Simulating the entire catalytic cycle for oxidation reactions involving heptyl hydroperoxide and a metal catalyst to understand the role of each component and identify rate-determining steps. ichem.md
Thermochemistry: Accurately calculating thermochemical properties such as the standard enthalpy of formation for heptyl hydroperoxide and related species. chemeo.comresearchgate.net
These computational predictions can guide experimental work by identifying promising reaction conditions and catalyst systems, thereby accelerating the pace of discovery. whiterose.ac.uk
Integration of Analytical Techniques for Real-Time Monitoring
The development and integration of advanced analytical techniques for the real-time monitoring of reactions involving heptyl hydroperoxide is crucial for both mechanistic studies and process optimization. hku.hknih.govnih.gov Due to the reactive nature of hydroperoxides, in-situ analysis is often necessary to accurately track their formation and consumption. hku.hk
Several analytical methods are available for the detection and quantification of hydroperoxides, including:
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with various detectors (UV, chemiluminescence, mass spectrometry) can be used to separate and quantify different hydroperoxide species. researchgate.netmdpi.com
Spectroscopic Methods: Techniques like NMR spectroscopy can be adapted for the direct quantification of hydroperoxides in solution. acs.org
Fluorescence Probes: The development of new fluorescent probes with high sensitivity and selectivity for specific hydroperoxides could enable real-time monitoring in complex systems. hku.hk
Future research will focus on refining these techniques for improved sensitivity, selectivity, and temporal resolution, allowing for a more detailed understanding of the dynamic behavior of heptyl hydroperoxide in various chemical environments. nih.govnih.govuni-hannover.de
Role in Emerging Fields (e.g., Sustainable Chemistry, Advanced Materials)
Heptyl hydroperoxide and related compounds are expected to play a role in emerging fields such as sustainable chemistry and the synthesis of advanced materials.
In the realm of sustainable chemistry , the use of hydroperoxides like heptyl hydroperoxide in conjunction with greener oxidants such as hydrogen peroxide is an active area of research. rsc.orgmdpi.com The goal is to develop environmentally benign oxidation protocols that minimize waste and avoid the use of toxic reagents. rsc.org The in-situ generation of hydrogen peroxide for tandem oxidation reactions is a particularly promising approach. nih.govcsic.es
In the field of advanced materials , organic hydroperoxides serve as radical initiators in polymerization reactions. ontosight.ai Heptyl hydroperoxide can be used to initiate the polymerization of monomers like ethylene (B1197577) and propylene (B89431). ontosight.ai Future research may explore the use of heptyl hydroperoxide in the synthesis of novel polymers with tailored properties. Furthermore, the controlled decomposition of hydroperoxides can be utilized in the surface modification of materials.
The continued exploration of heptyl hydroperoxide's fundamental chemistry and its application in these emerging areas holds the potential for significant scientific and technological advancements.
Q & A
Q. How can researchers confirm the identity of synthesized heptyl hydroperoxide?
Q. How should researchers handle discrepancies in peroxide concentration measurements?
Discrepancies may arise from test strip sensitivity limits or iodide test interference. Validate results with multiple methods (e.g., test strips + spectrophotometry). For trace-level contradictions, repeat tests under controlled humidity/temperature and use freshly prepared standards .
Q. What safety protocols are critical when handling heptyl hydroperoxide?
- Use personal protective equipment (PPE) : gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation.
- Follow hazard class 5.2 guidelines (organic peroxides) for storage and transport .
Advanced Research Questions
Q. How can lipid peroxidation induced by heptyl hydroperoxide be studied in cellular models?
Use fluorescent probes like BDP 581/591 C11 to detect lipid peroxidation in live cells. Treat cells (e.g., HepG2) with heptyl hydroperoxide (e.g., 200 µM for 2 hours) and measure fluorescence shifts (reduced red fluorescence, increased green fluorescence) using confocal microscopy or flow cytometry . Include controls (untreated cells) and validate with thiobarbituric acid reactive substances (TBARS) assays.
Q. What experimental designs address contradictions in decomposition kinetics of heptyl hydroperoxide?
Conduct controlled kinetic studies varying temperature, pH, and catalysts (e.g., transition metals). Use Arrhenius plots to model activation energy. For example, compare decomposition rates under inert vs. aerobic conditions and analyze via gas chromatography (GC) to track volatile byproducts . Address contradictions by isolating variables (e.g., light exposure) and replicating experiments.
Q. How can enzymatic interactions with heptyl hydroperoxide be characterized?
Investigate esterase-mediated activation or degradation using in vitro assays . Pre-treat samples with esterase inhibitors (e.g., DEF) and compare toxicity profiles (e.g., LC50 shifts) via dose-response experiments. Use LC-MS to identify metabolites and validate pathways .
Q. What advanced analytical methods quantify trace impurities in heptyl hydroperoxide samples?
Q. How can computational modeling predict heptyl hydroperoxide’s environmental behavior?
Use molecular dynamics (MD) simulations to estimate evaporation rates and atmospheric persistence. Input parameters like vapor pressure, solubility, and diffusion coefficients. Validate with experimental data from controlled evaporation studies (e.g., using [8,9] device analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
